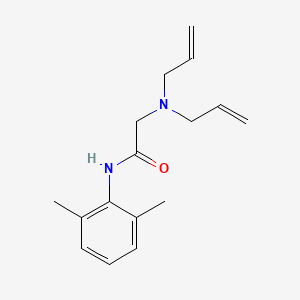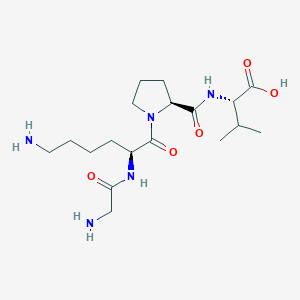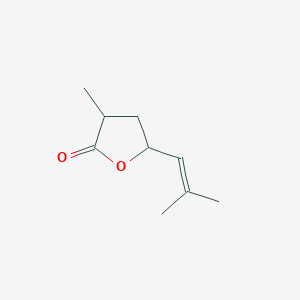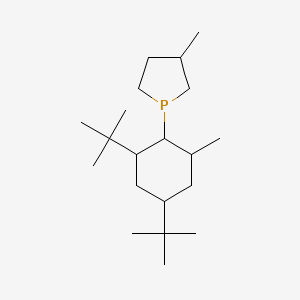![molecular formula C13H8FN B12549681 9-Fluorobenzo[h]quinoline CAS No. 163275-61-4](/img/structure/B12549681.png)
9-Fluorobenzo[h]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluorobenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 9th position of the benzo[h]quinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the use of nanostructured titanium dioxide (TiO2) photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact while maximizing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
9-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
科学的研究の応用
9-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 9-Fluorobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
9-Fluorobenzo[h]quinoline can be compared with other similar compounds such as benzo[h]quinoline and benzo[c]acridine. These compounds share a similar core structure but differ in the presence and position of substituents:
Benzo[h]quinoline: Lacks the fluorine atom at the 9th position, which can result in different chemical and biological properties.
Benzo[c]acridine: Contains an additional fused ring, which can affect its reactivity and applications.
The presence of the fluorine atom in this compound can enhance its biological activity and stability, making it a unique and valuable compound for various applications.
特性
CAS番号 |
163275-61-4 |
|---|---|
分子式 |
C13H8FN |
分子量 |
197.21 g/mol |
IUPAC名 |
9-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChIキー |
OOQHWHBPBYDOAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)F)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)





![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)


![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)



